Dynole 34-2

Description

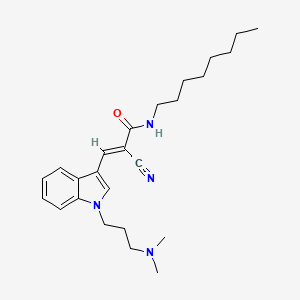

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30)/b21-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIMRONQBLZJFI-DYTRJAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCCN(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dynole 34-2: A Technical Guide to its Induction of Apoptosis and Cytokinesis Failure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynole 34-2 is a potent, cell-permeable small molecule inhibitor of the GTPase activity of dynamin, a key protein involved in membrane scission events, including endocytosis and the final stage of cell division, cytokinesis.[1][2][3] Research has identified this compound as a novel antimitotic agent that selectively induces cell death in dividing cancer cells by triggering a unique sequence of events: first, a failure of cytokinesis leading to the formation of multinucleated cells, followed by the induction of apoptosis.[1][2][4] This document provides an in-depth technical overview of the cellular effects of this compound, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways for researchers in oncology and cell biology.

Core Mechanism of Action

This compound inhibits the GTPase activity of both dynamin 1 (dynI) and dynamin 2 (dynII), with a higher potency for dynamin 1.[1][3] Dynamin 2 is essential for the final abscission step of cytokinesis, where the intercellular bridge connecting two daughter cells is severed.[5] By inhibiting dynamin, this compound prevents this scission, causing the cleavage furrow to regress and resulting in a single, larger cell with two or more nuclei.[1][6] This state of mitotic catastrophe is subsequently followed by the activation of the apoptotic cell death program.[1][2] This targeted action on dividing cells makes this compound a compound of interest for anticancer research.[1][4]

Quantitative Data Presentation

The following tables summarize the key quantitative effects of this compound as reported in the literature.

Table 1: Inhibitory Potency of this compound

| Target | Assay | IC50 Value (µM) | Source |

| Dynamin I | In vitro GTPase Activity | 6.9 ± 1.0 | [1] |

| Dynamin II | In vitro GTPase Activity | 14.2 ± 7.7 | [1] |

Table 2: Growth Inhibition (GI50) of this compound in Various Human Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | GI50 (µM) | Source |

| HeLa | Cervical | 14.7 ± 0.3 | [1] |

| SJ-G2 | Glial | 4.0 ± 0.6 | [1] |

| HT29 | Colon | 20.3 ± 1.4 | [1] |

| SW480 | Colon | 18.0 ± 1.1 | [1] |

| MCF-7 | Breast | 22.1 ± 1.7 | [1] |

| A2780 | Ovarian | 15.8 ± 1.4 | [1] |

| H460 | Lung | 15.6 ± 0.8 | [1] |

| DU145 | Prostate | 28.5 ± 2.6 | [1] |

| BE2-C | Neuronal | 14.2 ± 1.0 | [1] |

Table 3: Cellular Phenotypes Induced by this compound in HeLa Cells

| Endpoint | Concentration (µM) | Time | Result | Source |

| Cytokinesis Failure | 10 | - | 81.8% of mitotic cells become multinucleated | [1] |

| Apoptosis | 10 | 20h | ~40% of cells that failed cytokinesis underwent apoptosis | |

| Colony Formation | ~0.1 | 7 days | 50% reduction in colony formation | [1] |

Signaling Pathways and Workflows

Experimental Workflow for Assessing Cytokinesis Failure and Apoptosis

The logical flow of experiments to determine the effects of this compound involves synchronizing cells to enrich the mitotic population, treating with the compound, and then assessing the outcomes of cytokinesis failure and subsequent apoptosis.

Caption: Experimental workflow for analyzing this compound effects.

Signaling Pathway of this compound Induced Apoptosis

This compound's inhibition of dynamin at the point of abscission leads to a mitotic catastrophe. This cellular stress state is thought to trigger the intrinsic (mitochondrial) pathway of apoptosis. The cleavage of PARP is a key indicator of executioner caspase-3 activity.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature on this compound.

Cell Culture and Synchronization

-

Cell Lines: HeLa (cervical carcinoma) and other cancer cell lines are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mmol/L L-glutamine, and antibiotics (100 units/mL penicillin, 100 µg/mL streptomycin). Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Synchronization: To enrich for cells in mitosis, cultures are synchronized at the G2/M boundary.

-

Treat cells with 9 µmol/L of the CDK1 inhibitor RO-3306 for 18-20 hours.

-

To release cells into mitosis, wash the monolayer three times with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, pre-warmed culture medium. Cells will begin to enter mitosis within 15-30 minutes. This compound or vehicle control (DMSO) is added immediately after release.

-

Multinucleation/Cytokinesis Failure Assay (Immunofluorescence)

-

Cell Plating: Seed synchronized cells onto glass coverslips in a 24-well plate.

-

Treatment: After release from synchronization, treat cells with 10 µM this compound or DMSO for 6 hours.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Staining:

-

Incubate with a primary antibody against α-tubulin (to visualize cell structure and mitotic spindles) diluted in blocking buffer for 1 hour.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.

-

-

Mounting & Imaging: Wash three times with PBS, mount coverslips onto glass slides with mounting medium, and visualize using a fluorescence microscope.

-

Quantification: Score a minimum of 200 cells per condition. Cells containing two or more distinct nuclei are counted as multinucleated.

Time-Lapse Microscopy

-

Plating: Seed synchronized cells in a glass-bottom imaging dish.

-

Treatment: Release cells from the G2/M block and immediately add 10 µM this compound or DMSO.

-

Imaging: Place the dish in a live-cell imaging chamber maintained at 37°C and 5% CO2. Acquire phase-contrast images every 5 minutes for up to 20 hours.

-

Analysis: Manually track individual cells that enter mitosis. Score for the duration of mitosis, completion of cytokinesis, cytokinesis failure (regression of the cleavage furrow leading to a binucleated cell), and subsequent apoptosis (characterized by cell shrinkage and membrane blebbing).

Apoptosis Detection by Western Blot for PARP Cleavage

-

Cell Lysis: Treat synchronized cells with this compound for 8-20 hours. Harvest cells by scraping and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C.

-

Use an antibody for a loading control (e.g., γ-tubulin or GAPDH) to ensure equal protein loading.

-

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of an 89 kDa band indicates apoptosis.

Cell Proliferation and Viability Assays

-

MTT Assay:

-

Seed 1,000-5,000 cells per well in a 96-well plate.

-

The next day, add serial dilutions of this compound and incubate for 72 hours.

-

Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the resulting formazan crystals by adding DMSO.

-

Read the absorbance at 570 nm. Data is used to calculate the GI50 (concentration for 50% growth inhibition).

-

-

Colony Formation Assay:

-

Seed 200-500 cells per well in a 6-well plate.

-

Treat with various concentrations of this compound for 7-10 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells) in each well to assess long-term cell survival.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of dynamin by this compound induces cell death following cytokinesis failure in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 4. [PDF] Inhibition of Dynamin by this compound Induces Cell Death following Cytokinesis Failure in Cancer Cells | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Delineation of the caspase-9 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Dynole 34-2: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynole 34-2 is a potent, cell-permeable small molecule inhibitor of dynamin, a large GTPase essential for scission of nascent vesicles from parent membranes. By targeting the GTPase domain at an allosteric site, this compound effectively disrupts critical cellular processes such as endocytosis and cytokinesis.[1] Its ability to induce apoptosis in cancer cells following cytokinesis failure has positioned it as a compound of interest in oncology research.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and data presented for comparative analysis.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (E)-2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide, is an indole-based compound.[3] Its chemical structure is characterized by a cyano-substituted acrylamide moiety attached to an indole core, which is further functionalized with a dimethylaminopropyl group and an N-octyl chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C25H36N4O | [3][4] |

| Molecular Weight | 408.58 g/mol | [3][5] |

| CAS Number | 1128165-88-7 | [4][5][6] |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [4] |

| Storage | Store at +4°C | |

| SMILES | CCCCCCCCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCCN(C)C)/C#N | [3] |

| InChIKey | MYIMRONQBLZJFI-DYTRJAOYSA-N | [3] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the GTPase activity of both dynamin 1 and dynamin 2.[4][5][6] This inhibition is not competitive with GTP, suggesting an allosteric mechanism of action.[7] By inhibiting dynamin, this compound disrupts dynamin-dependent cellular processes, most notably receptor-mediated endocytosis (RME) and cytokinesis.[6][8]

The inhibition of cytokinesis at the final stage of cell division, known as abscission, leads to the formation of multinucleated cells and subsequent apoptosis in cancer cell lines.[1][2][4] This selective targeting of dividing cells makes this compound a promising candidate for anti-cancer drug development.[1]

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Process | IC50 Value (µM) | Cell Line/Assay Condition | Source(s) |

| Dynamin 1 GTPase Activity | 1.3 | In vitro GTPase assay | [8] |

| Dynamin 1 GTPase Activity | 6.9 | In vitro GTPase assay | [4][5][6] |

| Dynamin 2 GTPase Activity | 14.2 | In vitro GTPase assay | [4][5][6] |

| Receptor-Mediated Endocytosis (RME) | 5.0 | U2OS cells | |

| Synaptic Vesicle Endocytosis | 41.1 |

Table 3: Anti-proliferative Activity of this compound

| Cell Line | GI50 Value (µM) | Source(s) |

| Various Cancer Cell Lines | 5.8 - 15 | [4] |

Signaling Pathway of this compound's Anti-cancer Effect

Caption: Mechanism of this compound induced apoptosis in cancer cells.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Knoevenagel condensation.[7] A detailed protocol is described in the literature.[7][9]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: A detailed, step-by-step synthesis protocol can be found in the cited literature, specifically in Nature Protocols (2014), 9, 851-870.[7] The general procedure involves the condensation of 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde with a cyanoamide.[7]

In Vitro Dynamin GTPase Activity Assay

The inhibitory effect of this compound on dynamin's GTPase activity is a key measure of its potency.

Experimental Workflow for GTPase Activity Assay

Caption: Workflow for determining dynamin GTPase activity.

Methodology:

-

Purified dynamin I or II is incubated with the test compound (this compound at various concentrations) in a suitable assay buffer.[10]

-

The reaction is initiated by the addition of GTP.[10]

-

The mixture is incubated at 37°C for a defined period.[10]

-

The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified, often using a malachite green-based colorimetric assay.[10]

-

The concentration of this compound that inhibits 50% of the GTPase activity (IC50) is determined from a dose-response curve.

Receptor-Mediated Endocytosis (RME) Assay

The cellular activity of this compound is frequently assessed by its ability to inhibit the uptake of labeled ligands via RME.

Methodology:

-

Cells (e.g., U2OS or HeLa) are pre-incubated with varying concentrations of this compound.[6][8]

-

A fluorescently labeled ligand that undergoes RME, such as Texas Red-transferrin, is added to the cells.[8]

-

After an incubation period, the cells are washed to remove unbound ligand.

-

The internalization of the fluorescent ligand is quantified using methods such as flow cytometry or fluorescence microscopy.

-

The IC50 value for the inhibition of RME is calculated.

Cell Proliferation and Apoptosis Assays

The anti-cancer effects of this compound are evaluated through cell viability and apoptosis assays.

Methodology:

-

Cell Proliferation: Cancer cell lines are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).[1] Cell viability is then assessed using assays such as the MTT or colony formation assays.[1]

-

Apoptosis: The induction of apoptosis can be confirmed by observing characteristic morphological changes like cell blebbing and DNA fragmentation.[5][6] Biochemical markers of apoptosis, such as PARP cleavage, can be detected by Western blotting.[5][6]

Conclusion

This compound is a well-characterized and potent inhibitor of dynamin GTPase activity. Its defined chemical structure and mechanism of action, coupled with its demonstrated anti-proliferative and pro-apoptotic effects in cancer cells, make it a valuable tool for studying dynamin-dependent cellular processes and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and compiled data within this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 3. This compound | C25H36N4O | CID 44157463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound and Acrylo-Dyn 2-30, Novel Dynamin GTPase Chemical Biology Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Effect of Dynole 34-2 on Receptor-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-mediated endocytosis (RME) is a critical cellular process for the uptake of extracellular molecules, nutrient absorption, and the regulation of signal transduction. A key protein in this process is dynamin, a large GTPase responsible for the scission of newly formed vesicles from the plasma membrane. Dynole 34-2 has emerged as a potent and valuable small molecule inhibitor of dynamin, enabling detailed investigation of its role in RME and other cellular functions. This technical guide provides an in-depth overview of the effects of this compound on RME, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.

Introduction to this compound

This compound is an indole-based compound that functions as a potent, cell-permeable inhibitor of dynamin's GTPase activity.[1][][3] It is not competitive with GTP and is thought to bind to an allosteric site in the GTPase domain of dynamin.[4] By inhibiting dynamin, this compound effectively blocks the fission of clathrin-coated pits from the plasma membrane, thereby inhibiting RME.[][5] This compound has been shown to be significantly more potent than the first-generation dynamin inhibitor, dynasore.[][5] Its utility extends to the study of various dynamin-dependent cellular processes, including cytokinesis and viral entry.[4][6]

Mechanism of Action

Receptor-mediated endocytosis is a complex process initiated by the binding of ligands to specific cell surface receptors. This binding triggers the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit. The pit invaginates and matures, after which the large GTPase dynamin is recruited to the neck of the budding vesicle. Dynamin oligomerizes around the neck and, through its GTPase activity, constricts and severs the vesicle from the plasma membrane, releasing it into the cytoplasm.

This compound exerts its inhibitory effect by directly targeting the GTPase activity of dynamin I and dynamin II.[3][6][7] By inhibiting this enzymatic activity, this compound prevents the conformational changes in dynamin necessary for membrane fission. As a result, clathrin-coated pits are unable to detach from the plasma membrane, leading to a potent blockade of RME.

Figure 1. Inhibition of Receptor-Mediated Endocytosis by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Target | IC50 Value | Assay Type | Reference |

| Dynamin I | 1.3 ± 0.3 µM | In vitro GTPase Assay | [] |

| Dynamin I | 6.9 µM | In vitro GTPase Assay | [1][8] |

| Dynamin II | 14.2 µM | In vitro GTPase Assay | [1][8] |

| Table 1: In vitro Inhibitory Activity of this compound against Dynamin GTPase. |

| Process | IC50 Value | Cell Line | Assay | Reference |

| Receptor-Mediated Endocytosis | 5.0 µM | Not Specified | Transferrin Uptake | [1] |

| Receptor-Mediated Endocytosis | ~15 µM | U2OS | Transferrin Uptake | [] |

| Table 2: Cellular Inhibitory Activity of this compound on Receptor-Mediated Endocytosis. |

| Cell Line | GI50 Value (µM) | Assay Type |

| SMA-560 (mouse glioma) | 4.0 | MTT Assay |

| SJ-G2 (glial) | ~2.0 | Colony Formation |

| SW480 (colon) | Data not specified | MTT Assay |

| MCF-7 (breast) | Data not specified | MTT Assay |

| A2780 (ovary) | Data not specified | MTT Assay |

| HeLa (cervical) | ~0.1 | Colony Formation |

| H460 (lung) | Data not specified | MTT Assay |

| A431 (skin) | Data not specified | MTT Assay |

| DU145 (prostate) | Data not specified | MTT Assay |

| BE(2)-C (neuronal) | Data not specified | MTT Assay |

| HT29 (colon) | Data not specified | MTT Assay |

| Table 3: Anti-proliferative Effects of this compound in Various Cancer Cell Lines.[6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are protocols for key experiments used to assess the effect of this compound on RME.

Preparation of this compound Stock Solutions

Proper preparation and storage of this compound are essential for maintaining its activity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound at a concentration of 10-30 mM in 100% DMSO.[1][6]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one week or at -80°C for up to six months, protected from light.[1]

-

Before use, allow an aliquot to equilibrate to room temperature for at least one hour.

-

For cell-based assays, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Figure 2. Workflow for this compound Stock Solution Preparation.

Transferrin Uptake Assay

This assay is a standard method to quantify clathrin-mediated endocytosis, as the transferrin receptor is internalized through this pathway.

Materials:

-

Cells cultured on glass coverslips or in 96-well plates

-

Serum-free cell culture medium

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Acid wash buffer (e.g., 0.5% acetic acid, 0.5 M NaCl, pH 3.0)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Protocol:

-

Seed cells and allow them to adhere and grow to the desired confluency.

-

Serum-starve the cells for 30 minutes to 2 hours to upregulate transferrin receptor expression.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 30 minutes at 37°C.[9]

-

Add fluorescently labeled transferrin to the medium and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for internalization.[9]

-

To stop endocytosis, place the cells on ice and wash them with ice-cold PBS.

-

To remove surface-bound transferrin, wash the cells with ice-cold acid wash buffer for 5 minutes.

-

Wash the cells again with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells with PBS and mount the coverslips with a mounting medium containing DAPI to stain the nuclei.

-

Image the cells using fluorescence microscopy and quantify the intracellular fluorescence intensity per cell.

Dynamin GTPase Activity Assay

This in vitro assay directly measures the effect of this compound on the enzymatic activity of purified dynamin.

Materials:

-

Purified dynamin I or II

-

GTPase assay buffer

-

GTP

-

This compound stock solution

-

Malachite green reagent for phosphate detection

Protocol:

-

In a 96-well plate, incubate purified dynamin with various concentrations of this compound (or vehicle control) in GTPase assay buffer for a short pre-incubation period.

-

Initiate the GTPase reaction by adding GTP to a final concentration of approximately 0.3 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding EDTA.

-

Quantify the amount of inorganic phosphate released from GTP hydrolysis using a malachite green-based colorimetric assay.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

Calculate the percentage of inhibition of GTPase activity at each this compound concentration and determine the IC50 value.

EGFR Internalization Assay

This assay assesses the effect of this compound on the endocytosis of a specific receptor, the Epidermal Growth Factor Receptor (EGFR).

Materials:

-

Cells expressing EGFR cultured on glass coverslips

-

Serum-free cell culture medium

-

Epidermal Growth Factor (EGF), fluorescently labeled or unlabeled

-

This compound stock solution

-

Primary antibody against EGFR

-

Fluorescently labeled secondary antibody

-

Other reagents as for the transferrin uptake assay

Protocol:

-

Seed cells on coverslips and serum-starve them overnight.

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.[8]

-

Stimulate the cells with EGF (e.g., 50-100 ng/mL) for a defined period (e.g., 15-30 minutes) at 37°C to induce EGFR internalization.[10]

-

Wash, fix, and permeabilize the cells as in a standard immunofluorescence protocol.

-

Incubate the cells with a primary antibody against EGFR, followed by a fluorescently labeled secondary antibody.

-

Mount the coverslips with a DAPI-containing mounting medium.

-

Visualize the subcellular localization of EGFR using fluorescence microscopy. In control cells, EGF stimulation will cause a shift of EGFR from the plasma membrane to intracellular vesicles. This compound treatment is expected to block this internalization, resulting in EGFR remaining at the cell surface.

Figure 3. Experimental Workflow for EGFR Internalization Assay.

Conclusion

This compound is a powerful and specific inhibitor of dynamin-mediated endocytosis. Its high potency and cell permeability make it an invaluable tool for researchers and scientists in cell biology and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to investigate the intricate mechanisms of RME and other dynamin-dependent cellular processes. Careful adherence to these protocols will enable the generation of robust and reproducible data, furthering our understanding of these fundamental biological pathways.

References

- 1. This compound | Dynamin | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. EGFR endocytosis is a novel therapeutic target in lung cancer with wild-type EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

Dynole 34-2: A Technical Guide for Studying Membrane Trafficking

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Dynole 34-2, a potent inhibitor of the GTPase dynamin, and its application as a critical tool in the study of membrane trafficking and other dynamin-dependent cellular processes.

Core Concepts: Understanding this compound and its Target

Membrane trafficking is a fundamental process in eukaryotic cells, responsible for transporting molecules between cellular compartments. A key player in this process is dynamin , a large GTPase that acts as a mechanoenzyme, constricting and severing the necks of budding vesicles from a donor membrane.[1][2] This scission event is the final, critical step in various forms of endocytosis, including clathrin-mediated endocytosis (CME) and caveolae-dependent endocytosis.[3][4][5]

This compound is a potent, cell-permeable, indole-based small molecule inhibitor of both dynamin I (expressed primarily in neurons) and dynamin II (ubiquitously expressed).[1][6] It offers a powerful method for acutely and reversibly inhibiting dynamin function, allowing researchers to probe the role of dynamin-dependent trafficking in a multitude of cellular events.

Mechanism of Action

This compound targets the GTPase domain of dynamin.[1] Unlike some inhibitors that compete with GTP for the active site, this compound is believed to bind to an allosteric site.[1][7] This makes it an uncompetitive inhibitor with respect to GTP, binding to the dynamin-GTP complex and preventing the conformational changes necessary for membrane fission.[8] This mode of action contributes to its high potency, which is approximately 15-fold greater than the first-generation dynamin inhibitor, Dynasore, against dynamin I.[1][9][10]

Caption: Mechanism of this compound inhibition of dynamin-mediated vesicle scission.

Quantitative Data Summary

This compound has been characterized extensively both in vitro and in cell-based assays. The following table summarizes key quantitative data for its activity and use.

| Parameter | Target/Process | Value | Species/Cell Type | Reference(s) |

| IC₅₀ (In Vitro) | Dynamin I GTPase Activity | 1.3 µM | Sheep Brain | [1][10] |

| Dynamin I GTPase Activity | 6.9 ± 1.0 µM | Full-length | [6][7][11] | |

| Dynamin II GTPase Activity | 14.2 ± 7.7 µM | Full-length | [1][7][11] | |

| IC₅₀ (Cell-Based) | Receptor-Mediated Endocytosis | 5.0 µM | U2OS Cells | [1] |

| Synaptic Vesicle Endocytosis | 41.1 µM | N/A | [1] | |

| Effective Concentration | Blockade of RME | 10 µM | U2OS Cells | [11] |

| Cytokinesis Failure | 10 µM | HeLa Cells | [7][11] | |

| Inhibition of ApoE Secretion | 30 µM | Human Macrophages | [1] | |

| Solubility | DMSO | up to 100 mM | N/A | |

| Ethanol | up to 50 mM | N/A |

Key Applications in Membrane Trafficking Research

Due to its potent and specific inhibition of dynamin, this compound is utilized to:

-

Dissect Endocytic Pathways: By blocking dynamin, researchers can determine whether the internalization of a specific cargo (e.g., receptors, nutrients, viruses, toxins) is dependent on classical dynamin-mediated pathways like CME or caveolae-mediated endocytosis.[3][4][5]

-

Study Synaptic Vesicle Recycling: Dynamin I is crucial for the rapid recycling of synaptic vesicles at nerve terminals. This compound can be used to probe the kinetics and mechanisms of this process.[4][12]

-

Investigate Cytokinesis: Dynamin II plays a role in the final abscission step of cell division. Inhibition by this compound leads to cytokinesis failure and the formation of multinucleated cells, making it a tool to study cell cycle progression.[7][11]

-

Probe the Role of Trafficking in Disease: The inhibitor is used to study how pathogens like viruses or intracellular bacteria hijack endocytic pathways for cellular entry and proliferation.[13][14] It is also used to investigate how defects in trafficking contribute to cancer and neurological disorders.[7][15]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments using this compound.

Protocol 1: In Vitro Dynamin GTPase Activity Assay

This assay measures the effect of this compound on the enzymatic activity of purified dynamin.

-

Principle: Dynamin's GTPase activity is stimulated by lipids like phosphatidylserine (PS). The rate of GTP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released, typically using a malachite green-based colorimetric assay, or by detecting GDP using a fluorescence polarization-based assay like the Transcreener® GDP Assay.[16][17]

-

Materials:

-

Purified recombinant dynamin I or II

-

Guanosine triphosphate (GTP)

-

Phosphatidylserine (PS) liposomes

-

This compound stock solution (in DMSO)

-

GTPase Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)

-

Malachite green reagent or Transcreener® GDP Assay kit

-

-

Procedure:

-

Prepare PS liposomes by sonication.

-

In a 96-well plate, pre-incubate purified dynamin (e.g., 20-50 nM) with PS liposomes for 15 minutes at room temperature to allow for stimulation.[16]

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding a saturating concentration of GTP (e.g., 300 µM).[16]

-

Allow the reaction to proceed for a set time (e.g., 10-90 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding EDTA or as specified by the detection kit).

-

Add the detection reagent (e.g., malachite green) and measure the absorbance to quantify Pi released. Alternatively, measure fluorescence polarization for GDP detection.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 2: Receptor-Mediated Endocytosis (RME) Assay

This cell-based assay assesses the effect of this compound on the internalization of a specific cargo.

Caption: A typical experimental workflow for quantifying receptor-mediated endocytosis.

-

Principle: The uptake of a fluorescently labeled ligand, such as transferrin for the transferrin receptor, is monitored by microscopy or flow cytometry. A reduction in intracellular fluorescence in this compound-treated cells indicates inhibition of RME.[10][14]

-

Materials:

-

Adherent cell line (e.g., U2OS, HeLa, A431)

-

Culture medium, serum-free medium

-

This compound stock solution (in DMSO)

-

Fluorescently labeled ligand (e.g., Transferrin-Alexa Fluor 647, EGF-FITC)

-

Ice-cold PBS or HBSS

-

Acid wash buffer (optional, e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

-

Procedure:

-

Seed cells onto glass coverslips or imaging plates and grow to ~70% confluency.

-

Serum starve the cells for 1-2 hours to increase surface receptor expression.

-

Pre-treat cells with the desired concentration of this compound (e.g., 5 µM) or DMSO (vehicle control) in serum-free medium for 20-30 minutes at 37°C.[14]

-

Add the fluorescent ligand (e.g., 5-25 µg/mL Transferrin-Alexa Fluor 647) to the medium and incubate for 5-30 minutes at 37°C to allow internalization.

-

To stop endocytosis, rapidly wash the cells three times with ice-cold PBS.

-

(Optional) To remove any ligand still bound to the cell surface, briefly wash cells with a cold, acidic buffer for 1-2 minutes on ice, followed by neutralization with cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Stain nuclei with DAPI. Mount coverslips onto slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the mean intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Compare the signal in this compound-treated cells to the control.

-

Impact on Cellular Signaling

Endocytosis is not just for nutrient uptake; it is a critical mechanism for regulating signal transduction. By internalizing ligand-receptor complexes, the cell can either attenuate signaling by targeting them for degradation or sustain signaling from endosomal compartments. Inhibiting dynamin with this compound can therefore have profound effects on signaling pathways. For example, blocking endocytosis can impair signaling cascades that are dependent on receptor internalization, such as specific pathways downstream of the insulin receptor or PDGF receptor.[18][19] This makes this compound a valuable tool for dissecting the spatial and temporal regulation of signaling networks.

Caption: this compound blocks receptor internalization, altering downstream signaling pathways.

Conclusion

This compound is a highly effective and widely used chemical probe for the study of dynamin-dependent membrane trafficking. Its potency and well-characterized mechanism of action make it a superior alternative to older inhibitors like Dynasore. By carefully designing experiments and using appropriate controls, researchers can leverage this compound to gain significant insights into the fundamental roles of endocytosis in cell biology, signal transduction, and disease.

References

- 1. Dynole® 34-2, dynamin I and dynamin II inhibitor (CAS 1128165-88-7) | Abcam [abcam.com]

- 2. scispace.com [scispace.com]

- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. This compound - Nordic Biosite [nordicbiosite.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Acute Dynamin Inhibition Dissects Synaptic Vesicle Recycling Pathways That Drive Spontaneous and Evoked Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. biorxiv.org [biorxiv.org]

- 15. news-medical.net [news-medical.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Inhibition of Clathrin-Mediated Endocytosis Selectively Attenuates Specific Insulin Receptor Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dynamin inhibitors impair endocytosis and mitogenic signaling of PDGF - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial studies on Dynole 34-2 cytotoxicity in different cell lines.

Technical Guide: Initial Cytotoxicity Studies of Dynole 34-2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the initial cytotoxicological studies of this compound, a potent, cell-permeable inhibitor of dynamin GTPase. It details the compound's mechanism of action, summarizes its cytotoxic effects across various cell lines, and provides standardized protocols for key experimental assays. The information is intended to serve as a foundational resource for researchers investigating this compound in preclinical and drug development contexts.

Introduction

This compound is a small molecule inhibitor belonging to the dynole series of indole-based compounds.[1][2] It functions as a potent inhibitor of the large GTPase enzymes, dynamin I and dynamin II, by targeting an allosteric site in the GTPase domain.[3] Dynamins are critical for cellular processes including receptor-mediated endocytosis (RME) and the final abscission stage of cytokinesis.[4][5] Inhibition of these functions makes this compound a valuable tool for studying cellular trafficking and a compound of interest for its antimitotic and cytotoxic properties, particularly in oncology research.[3][5][6] This guide summarizes the foundational data on its cytotoxicity and the experimental frameworks used for its evaluation.

Mechanism of Action

This compound exerts its cellular effects by inhibiting the GTPase activity of dynamin. This inhibition disrupts two primary cellular functions:

-

Inhibition of Endocytosis: By blocking dynamin, this compound potently inhibits clathrin-mediated endocytosis, a crucial pathway for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[1][7][8]

-

Induction of Cytokinesis Failure: Dynamin II is essential for the final separation of daughter cells (abscission) during mitosis. This compound's inhibition of dynamin II leads to a failure in this process, resulting in the formation of multinucleated cells.[3][4][5] This mitotic catastrophe subsequently triggers apoptotic cell death, a key mechanism for its cytotoxicity in rapidly dividing cells.[3][5][6]

Caption: Mechanism of Action for this compound.

Quantitative Data on Inhibition and Cytotoxicity

The efficacy of this compound has been quantified through in vitro enzyme assays and cell-based proliferation assays across a range of cell lines.

Table 1: this compound Inhibitory Concentration (IC50)

This table summarizes the concentration of this compound required to inhibit 50% of dynamin activity or cellular processes.

| Target | Assay Type | IC50 Value (µM) | Source |

| Dynamin I GTPase | In Vitro Enzyme Assay | 6.9 ± 1.0 | [3] |

| Dynamin II GTPase | In Vitro Enzyme Assay | 14.2 ± 7.7 | [3][4][9] |

| Receptor-Mediated Endocytosis | In-Cell Assay (U2OS) | ~5.0 | [] |

Table 2: this compound Anti-proliferative Activity (GI50) in Cancer Cell Lines

This table presents the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% after 72 hours of treatment.[3]

| Cell Line | Cancer Type | GI50 Value (µM) | Source |

| SMA-560 | Murine Astrocytoma | 4.0 | [3] |

| SJ-G2 | Neuroblastoma | 4.8 | [3] |

| SW480 | Colon Carcinoma | 5.3 | [2][3] |

| MCF-7 | Breast Adenocarcinoma | 5.6 | [2][3] |

| A2780 | Ovarian Carcinoma | 6.2 | [2][3] |

| HeLa | Cervical Carcinoma | 7.0 | [3] |

| H460 | Lung Carcinoma | 11.2 | [2] |

| HT29 | Colon Carcinoma | 12.3 | [11] |

| MIA | Pancreas | 17.5 | [2] |

| DU-145 | Prostate Carcinoma | 33.5 | [2][3] |

| A431 | Skin Carcinoma | 36.7 | [2][3] |

Table 3: Cytotoxicity in Non-Tumorigenic Cell Lines

Studies indicate that this compound exhibits selective cytotoxicity, with non-tumorigenic cells being less sensitive to its cell-death-inducing effects compared to rapidly dividing cancer cells.[3][5][6]

| Cell Line | Description | Observation | Source |

| NIH3T3 | Mouse Embryonic Fibroblast | Less sensitive to cell death compared to HeLa cells. | [11] |

| Multiple Fibroblast Lines | hTert-immortalized, primary skin, primary myoblast | >98% of cells remained viable after 7 days of treatment with 10 µM this compound. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following are protocols for key experiments used to characterize this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[3][11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the results to the vehicle control and calculate the GI50 value using a non-linear regression curve fit.

Apoptosis Assay via PARP Cleavage

Cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.

-

Cell Treatment: Culture cells (e.g., HeLa) and treat with an effective concentration of this compound (e.g., 10 µM) or vehicle control for 8-24 hours.[4][11]

-

Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for cleaved PARP. Use an antibody for a housekeeping protein (e.g., γ-tubulin or GAPDH) as a loading control.[11]

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system. A band at ~89 kDa indicates cleaved PARP.

Receptor-Mediated Endocytosis (RME) Assay

This assay assesses the effect of this compound on the internalization of cargo via RME.

-

Cell Culture: Plate cells (e.g., U2OS) on glass coverslips and grow to 70-80% confluency.[4]

-

Pre-treatment: Pre-incubate the cells with this compound (e.g., 10 µM) for 30 minutes.[4]

-

Internalization: Add fluorescently-labeled transferrin (e.g., Texas Red-Transferrin) to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.

-

Fixation & Staining: Wash cells with cold PBS to stop endocytosis, fix with 4% paraformaldehyde, and stain nuclei with DAPI if desired.

-

Imaging: Mount coverslips and visualize cells using fluorescence microscopy.

-

Analysis: Quantify the internalization of transferrin by measuring the intracellular fluorescence intensity, comparing treated cells to controls. A significant reduction in fluorescence indicates inhibition of RME.[4]

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

Initial studies robustly demonstrate that this compound is a potent inhibitor of dynamin I and II. Its mechanism of action, centered on the disruption of cytokinesis, leads to apoptosis in dividing cells. Quantitative data reveals significant anti-proliferative activity across a broad panel of cancer cell lines, with a noteworthy selectivity for cancer cells over non-tumorigenic fibroblasts.[3][5][11] The detailed protocols provided herein offer a standardized basis for further investigation into the therapeutic potential and cellular effects of this promising antimitotic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 6. Inhibition of dynamin by this compound induces cell death following cytokinesis failure in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. Small molecule inhibition of Dynamin-dependent endocytosis targets multiple niche signals and impairs leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

A Comprehensive Guide to Utilizing Dynole 34-2 in Immunofluorescence Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynole 34-2 is a potent and cell-permeable inhibitor of dynamin I and dynamin II, crucial GTPases involved in membrane fission events, most notably endocytosis.[1][2][3][4] By targeting an allosteric site within the GTPase domain, this compound effectively blocks receptor-mediated endocytosis and synaptic vesicle recycling.[1][4] Its utility extends to the study of various cellular processes that are dependent on dynamin-mediated trafficking, making it a valuable tool for researchers in cell biology and drug development. This document provides detailed application notes and protocols for the effective use of this compound in immunofluorescence assays to investigate its impact on protein localization and cellular signaling.

Mechanism of Action

Dynamins are large GTPases that oligomerize around the neck of budding vesicles, and through GTP hydrolysis, facilitate their scission from the parent membrane.[1] this compound inhibits the GTPase activity of both dynamin I and dynamin II, thereby preventing the pinching off of vesicles.[1][2][3] This leads to an accumulation of clathrin-coated pits at the plasma membrane and disrupts the internalization of various cargo molecules, including growth factor receptors and ion channels.

Below is a diagram illustrating the inhibitory effect of this compound on clathrin-mediated endocytosis.

Caption: Inhibition of Dynamin-Mediated Endocytosis by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.

Table 1: Inhibitory Potency of this compound

| Target | Assay | IC50 Value | Reference |

| Dynamin I | GTPase Activity | 1.3 µM | [1][4][][6] |

| Dynamin II | GTPase Activity | 14.2 µM | [1][2][3] |

| Dynamin 1 | GTPase Activity | 6.9 µM | [2][3][7] |

| Receptor-Mediated Endocytosis | Transferrin Uptake | 5.0 µM | [1][2][] |

| Synaptic Vesicle Endocytosis | --- | 41.1 µM | [1] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Assay | Effect | Concentration | Reference |

| HeLa | Cytokinesis | Failure, Multinucleation | 10 µM | [2][8] |

| HeLa, SMA-560 | Cell Growth | Blocked, Cell Death | 10 µM | [2] |

| Various Cancer Lines | Proliferation | Inhibition (GI50 = 5.8-15 µM) | 5.8-15 µM | [7] |

| U2OS | Endocytosis | Blocked Internalization of Tf-TxR | 10 µM | [2][9] |

Experimental Protocols

This section provides detailed protocols for utilizing this compound in immunofluorescence assays.

Protocol 1: General Immunofluorescence Staining Following this compound Treatment

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials:

-

This compound (Soluble in DMSO to 100 mM)[1]

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA, 10% goat serum in PBS)

-

Primary antibody

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Workflow Diagram:

Caption: Experimental Workflow for Immunofluorescence with this compound.

Procedure:

-

Cell Seeding: Seed cells onto sterile coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-30 µM).[1][2]

-

Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (DMSO) should be run in parallel.

-

Incubate the cells for the desired time (e.g., 30 minutes to 24 hours), depending on the experimental goals.[1][2]

-

-

Fixation:

-

Permeabilization:

-

If using a non-methanol fixative, permeabilize the cells to allow antibody access to intracellular antigens. Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to its optimal concentration.

-

Incubate the cells with the diluted primary antibody, typically overnight at 4°C or for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining and Mounting:

-

Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Protocol 2: Immunofluorescence Staining of PAI1 in this compound Treated HeLa Cells

This protocol is adapted from a published study demonstrating the effect of this compound on Plasminogen Activator Inhibitor-1 (PAI1) expression.[1][11]

Procedure:

-

Cell Culture and Treatment: Incubate HeLa cells at 37°C for 24 hours in media containing different concentrations of this compound dissolved in DMSO.[1][11]

-

Fixation: Fix the cells with 100% methanol for 5 minutes at -20°C.[1][11]

-

Blocking: Block with PBS containing 10% goat serum, 0.3 M glycine, 1% BSA, and 0.1% Tween for 2 hours at room temperature.[1][11]

-

Primary Antibody Incubation: Stain the treated cells with an anti-PAI1 antibody (e.g., 5 µg/ml) overnight at 4°C in PBS containing 1% BSA and 0.1% Tween.[1][11]

-

Secondary Antibody Incubation: Use a DyLight 488 goat anti-rabbit polyclonal antibody at a 1/250 dilution as the secondary antibody.[1][11]

Troubleshooting

-

High Background:

-

Increase the duration or concentration of the blocking step.

-

Ensure adequate washing between antibody incubation steps.

-

Titer the primary and secondary antibodies to their optimal concentrations.

-

-

No/Weak Signal:

-

Confirm the activity of this compound.

-

Optimize the fixation and permeabilization method for your specific antigen.

-

Increase the concentration of the primary antibody or the incubation time.

-

Ensure the secondary antibody is compatible with the primary antibody and the fluorophore is appropriate for your microscope.

-

-

Cell Death/Morphology Changes:

Conclusion

This compound is a powerful pharmacological tool for dissecting the roles of dynamin in cellular processes. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute immunofluorescence experiments to visualize the consequences of dynamin inhibition on protein localization and cellular architecture. Careful optimization of experimental conditions will be key to obtaining clear and reproducible results.

References

- 1. Dynole® 34-2, dynamin I and dynamin II inhibitor (CAS 1128165-88-7) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 6. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Dynamin Inhibitors Toolbox (ab120468) | Abcam [abcam.com]

- 12. Inhibition of dynamin by this compound induces cell death following cytokinesis failure in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Dynole 34-2 in Elucidating Viral Entry Mechanisms

Introduction

Dynole 34-2 is a potent, cell-permeable small molecule inhibitor of dynamin, a large GTPase essential for scission of nascent vesicles from the plasma membrane during endocytosis.[1][2] Specifically, it targets the GTPase activity of both dynamin I and dynamin II isoforms by binding to an allosteric site.[1][3] Its high potency and specificity make it an invaluable tool for dissecting the role of dynamin-dependent endocytic pathways in various cellular processes, including the entry of pathogenic viruses. Many viruses exploit these pathways, such as clathrin-mediated endocytosis, to gain entry into host cells. By inhibiting dynamin, this compound effectively blocks a critical step in the lifecycle of these viruses, providing researchers with a powerful method to study viral entry mechanisms and to identify potential antiviral targets.

This document provides detailed application notes and protocols for utilizing this compound in virological research, with a focus on studying viral entry.

Mechanism of Action

This compound inhibits the GTPase activity of dynamin I and II, which is crucial for the constriction and fission of endocytic pits from the cell membrane.[1][3] This inhibition prevents the internalization of cargo, including viral particles, that rely on dynamin-dependent endocytic pathways.

Figure 1: Mechanism of this compound in inhibiting viral entry.

Data Presentation

The following tables summarize the inhibitory effects of this compound on dynamin activity and the entry of various viruses.

Table 1: Inhibitory Activity of this compound on Dynamin

| Target | IC50 Value | Reference |

| Dynamin I GTPase | 1.3 µM | [1] |

| Dynamin II GTPase | 14.2 µM | [3] |

| Receptor-Mediated Endocytosis | ~15 µM | [1] |

Table 2: Efficacy of this compound in Inhibiting Viral Entry

| Virus | Cell Line | This compound Concentration | % Inhibition of Viral Entry/Transduction | Reference |

| H-1 Parvovirus (H-1PV) | HeLa | 5 µM | ~92% | [4] |

| H-1 Parvovirus (H-1PV) | NCH125 | 5 µM | ~87% | [4] |

| JC Polyomavirus (JCPyV) | SVG-A | Dose-dependent | Dose-dependent decrease in infection | [5] |

| Tilapia Lake Virus (TiLV) | TmB | 8 µM | ~70% | [6] |

| Murine Cytomegalovirus (MCMV) | Balb3T3 | 10 µM | Inhibition of pre-assembly compartment formation | [7][8] |

| Herpes Simplex Virus 1 (HSV-1) | HFF-Tert, COS7 | 15 µM | Decreased glycoprotein trafficking | [9] |

Experimental Protocols

Here we provide detailed protocols for using this compound to study the entry of specific viruses.

Protocol 1: Inhibition of H-1 Parvovirus (H-1PV) Entry

This protocol is adapted from Ferreira et al., Viruses 2020.[4]

Objective: To determine the role of dynamin in H-1PV entry into cancer cells.

Materials:

-

HeLa or NCH125 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Recombinant H-1PV expressing a reporter gene (e.g., EGFP)

-

This compound (e.g., Abcam, ab120474)

-

Dynole 31-2 (inactive control; Abcam, ab120474)

-

Transferrin-Texas Red (positive control for endocytosis inhibition)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed HeLa or NCH125 cells in a 96-well plate to reach 70-80% confluency on the day of the experiment.

-

Inhibitor Pre-treatment:

-

Prepare a stock solution of this compound and Dynole 31-2 in DMSO.

-

Dilute the inhibitors in serum-free medium to the desired final concentration (e.g., 5 µM).

-

Wash the cells once with PBS.

-

Add the medium containing the inhibitor (or DMSO as a vehicle control) to the cells and incubate for 30 minutes at 37°C.

-

-

Control for Endocytosis Inhibition (Optional but Recommended):

-

In parallel wells, pre-treat cells with this compound as described above.

-

Add Transferrin-Texas Red to the medium and incubate for 15-30 minutes at 37°C.

-

Wash the cells with PBS and visualize under a fluorescence microscope to confirm the blockage of transferrin uptake.

-

-

Viral Infection:

-

Following the pre-treatment, add recombinant H-1PV-EGFP to the wells at a predetermined multiplicity of infection (MOI) in the presence of the inhibitor.

-

Incubate for 4 hours at 37°C.

-

-

Post-infection:

-

After 4 hours, remove the virus- and inhibitor-containing medium.

-

Wash the cells once with PBS.

-

Add fresh complete growth medium.

-

Incubate for an additional 20 hours at 37°C.

-

-

Quantification of Infection:

-

Determine the percentage of EGFP-positive cells using a fluorescence microscope or by flow cytometry.

-

Normalize the results to the vehicle-treated control (set to 100%).

-

Figure 2: Workflow for H-1PV entry inhibition assay.

Protocol 2: Investigating the Role of Dynamin in Tilapia Lake Virus (TiLV) Entry

This protocol is adapted from Rass et al., Life 2021.[6]

Objective: To assess the dependence of TiLV entry on dynamin activity.

Materials:

-

Tilapia brain (TmB) cells

-

Growth medium (e.g., L-15 medium with 10% FBS)

-

Tilapia Lake Virus (TiLV)

-

This compound

-

Trypsin-EDTA

-

PBS

-

Cell scrapers

-

Reagents for immunoblotting (e.g., primary antibody against TiLV Nucleoprotein (NP), secondary antibody, lysis buffer, etc.)

Procedure:

-

Cell Culture: Culture TmB cells to confluency in appropriate flasks or plates.

-

Inhibitor and Virus Incubation:

-

Prepare a working solution of this compound (8 µM) in serum-free medium.

-

Wash the cells with PBS.

-

Add the medium containing this compound (or vehicle control) and TiLV at a suitable MOI.

-

Incubate the cells on ice for 40 minutes to allow for viral binding.

-

-

Entry Window:

-

Transfer the cells to 25°C and incubate for 3 hours to allow for viral entry.

-

-

Removal of External Virus:

-

After the entry window, wash the cells with PBS.

-

Treat the cells with trypsin-EDTA to remove any non-internalized virus particles.

-

Reseed the cells into fresh growth medium without the inhibitor.

-

-

Post-entry Incubation:

-

Incubate the reseeded cells for 24 hours at 25°C.

-

-

Analysis of Viral Protein Expression:

-

Harvest the cells by scraping.

-

Prepare cell lysates.

-

Perform immunoblotting to detect the expression of TiLV NP.

-

Quantify the band intensities and normalize to a loading control (e.g., actin).

-

Figure 3: Workflow for TiLV entry inhibition assay.

Conclusion

This compound is a robust and reliable tool for investigating the role of dynamin-dependent endocytosis in viral entry. Its high potency allows for its use at low micromolar concentrations, minimizing potential off-target effects. The protocols provided herein serve as a starting point for researchers aiming to elucidate the entry mechanisms of their virus of interest. It is crucial to optimize the inhibitor concentration and incubation times for each specific virus-cell system and to include appropriate controls, such as an inactive analog and a positive control for endocytosis inhibition, to ensure the validity of the experimental findings. The use of this compound, in conjunction with other molecular and cellular techniques, will continue to advance our understanding of virus-host interactions and aid in the development of novel antiviral strategies.

References

- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 2. Oncolytic H-1 Parvovirus Enters Cancer Cells through Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping of Tilapia Lake Virus entry pathways with inhibitors reveals dependence on dynamin activity and cholesterol but not endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT2 receptors facilitate JC polyomavirus entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. JC Polyomavirus Infection of Primary Human Renal Epithelial Cells Is Controlled by a Type I IFN-Induced Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mapping of Tilapia Lake Virus entry pathways with inhibitors reveals dependence on dynamin activity and cholesterol but not endosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Infectious Entry and Neutralization of Pathogenic JC Polyomaviruses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Dynole 34-2

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dynole 34-2 is a potent, cell-permeable inhibitor of the GTPase activity of dynamin 1 and dynamin 2, with IC50 values of 6.9 µM and 14.2 µM, respectively[1][2]. Dynamins are crucial for cellular processes including receptor-mediated endocytosis and the final abscission stage of cytokinesis[1][3][4]. By inhibiting dynamin, this compound disrupts these fundamental processes, leading to the induction of apoptosis in dividing cells, particularly cancer cells, while showing less toxicity to non-tumorigenic fibroblasts[1][2]. This selective cytotoxicity has positioned this compound as a compound of interest for preclinical cancer research[1][5]. These application notes provide a comprehensive overview of the available protocols for the in vivo administration of this compound in animal models, based on published research.

Data Presentation: In Vivo Administration and Pharmacokinetics

The following tables summarize the quantitative data for the in vivo application of this compound, including administration protocols and pharmacokinetic properties.

Table 1: In Vivo Administration Protocol for this compound in a Leukemia Mouse Model

| Parameter | Details | Reference |

|---|---|---|

| Animal Model | 6-week-old Lmo2Tg mice (T-cell acute lymphoblastic leukemia model) | [6] |

| Compound | This compound | [6] |

| Dosage | 30 mg/kg | [6] |

| Administration Route | Intraperitoneal (IP) injection | [6] |

| Dosing Schedule | Twice daily for 5 days, repeated for 2 consecutive weeks | [6] |

| Vehicle Solution | HRC#5 (Pharmatek) diluted 1:9 with phosphate-buffered saline (PBS) 1x, pH 7.4 | [6] |

| Observed Effect | Tenfold decrease in the number of DN3a GFPhi thymocytes |[6] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Administration Details | Reference |

|---|---|---|---|

| Cmax (Average) | >4 µM | Single intraperitoneal dose of 30 mg/kg | [6] |

| Time to Cmax | ~15 minutes | Single intraperitoneal dose of 30 mg/kg | [6] |

| Estimated Half-life | ~30 minutes | Single intraperitoneal dose of 30 mg/kg |[6] |

Table 3: Recommended Vehicle Formulations for In Vivo Administration

| Formulation | Composition | Solubility of this compound | Notes | Reference |

|---|---|---|---|---|

| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | Prepare fresh daily. Heating and/or sonication can aid dissolution. | [2] |

| Protocol 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) | Use with caution for dosing periods longer than two weeks. | [2] |

| Protocol 3 | HRC#5 : PBS (1:9 ratio) | Sufficient for 30 mg/kg dosage | Pre-warm to 37°C and sonicate immediately before injection. |[6] |

Note: While this compound has been used in vivo, some studies note that its poor drug-like properties may limit its development for clinical applications[5][7].

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

This protocol is based on the methodology used in a preclinical leukemia study[6].

Materials:

-

This compound powder

-

HRC#5 (Pharmatek, San Diego CA, USA) or alternative vehicle (see Table 3)

-

Phosphate-buffered saline (PBS) 1x, pH 7.4

-

Sterile microcentrifuge tubes

-

Water bath or heating block set to 37°C

-

Sonicator (e.g., Bioruptor Plus, Diagenode)

-

Sterile syringes and needles for injection

Procedure:

-

Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dosage (30 mg/kg), and the injection volume (typically 100-200 µL for a mouse).

-

Prepare Vehicle: Pre-warm the HRC#5 and PBS solution to 37°C[6].

-

Weigh this compound: Carefully weigh the required amount of this compound powder.

-

Dissolution: a. Resuspend the this compound powder in the vehicle solution (HRC#5 diluted 1:9 in PBS) to achieve the final desired concentration[6]. b. Ensure the solution is maintained at 37°C to aid dissolution[6].

-

Sonication: Immediately prior to injection, sonicate the solution. A recommended procedure is 10 cycles of 30 seconds each using a Bioruptor Plus to ensure a homogenous suspension[6].

-

Administration: Use the freshly prepared solution for intraperitoneal injection without delay. It is recommended to prepare the working solution on the same day it is to be used[2].

Protocol 2: Example In Vivo Efficacy Study in a Leukemia Mouse Model

This protocol outlines a typical workflow for assessing the therapeutic potential of this compound in vivo[6].

Objective: To assess the in vivo activity of this compound on pre-leukemia stem cells (pre-LSCs).

Animal Model: 6-week-old Lmo2Tg mice[6].

Procedure:

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

-

Grouping: Randomly assign mice to a treatment group (this compound) and a control group (vehicle only).

-

Dosing Regimen: a. Administer this compound at 30 mg/kg via intraperitoneal injection[6]. b. Administer the vehicle solution to the control group using the same volume and route. c. Dose the animals twice daily for 5 consecutive days[6]. d. Repeat the 5-day dosing cycle after a 2-day break, for a total of two weeks[6].

-

Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, behavioral changes, or distress.

-

Sample Collection: At the end of the treatment period, euthanize the mice according to institutional guidelines.

-

Tissue Processing: Harvest thymi and prepare single-cell suspensions (thymocytes) for analysis.

-

Flow Cytometry Analysis: a. Stain the thymocytes with fluorescently-labeled antibodies to identify specific cell populations (e.g., DN3a GFPhi thymocytes). b. Analyze the samples using a flow cytometer to quantify the proportion and absolute number of the target cell population in treated versus control mice.

-

Data Analysis: Perform statistical analysis to determine if the reduction in the target cell population in the this compound treated group is significant compared to the vehicle control group.

Visualizations: Pathways and Workflows

Caption: Signaling pathway affected by this compound.

Caption: Experimental workflow for an in vivo this compound study.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule inhibition of Dynamin-dependent endocytosis targets multiple niche signals and impairs leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Dynole 34-2 Technical Support Center: Troubleshooting Inconsistent Results

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Dynole 34-2, a potent inhibitor of dynamin GTPase. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide & FAQs

Inconsistent results with this compound can arise from a variety of factors, ranging from experimental setup to potential off-target effects. This section addresses common issues in a question-and-answer format.

Q1: I am observing high variability in the inhibition of endocytosis between experiments. What could be the cause?

A1: Inconsistent inhibition of receptor-mediated endocytosis (RME) is a common issue. Several factors can contribute to this variability:

-

Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered endocytic rates.

-

Serum Concentration: Serum contains various growth factors that can influence endocytosis. We recommend serum-starving the cells for 2-4 hours before treatment with this compound to synchronize them and reduce baseline endocytic activity.

-

Inhibitor Preparation and Storage: this compound solutions can be unstable.[1] It is crucial to prepare fresh stock solutions in DMSO and store them at -20°C for short-term or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.

-

Treatment Time: The optimal pre-incubation time for this compound can vary between cell lines. A 30-minute pre-incubation is often effective, but you may need to optimize this for your specific cell type.[3]

Q2: My cell viability results with this compound are not consistent. Why?

A2: Discrepancies in cell viability assays can be attributed to several variables:

-

Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound.[4] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line.

-

Assay Type: The type of viability assay used can influence the results. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. Consider using multiple assays to confirm your findings.

-

DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent and below 0.5%.[2]

-

Treatment Duration: The cytotoxic effects of this compound are time-dependent. Ensure you are using a consistent treatment duration across all experiments.